

TAMRA-PEG4-Tetrazine: Application Notes and Protocols for Super-Resolution Microscopy

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Compound of Interest

Compound Name: TAMRA-PEG4-Tetrazine

Cat. No.: B12429433

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Introduction

TAMRA-PEG4-Tetrazine is a fluorescent probe that combines the bright and photostable tetramethylrhodamine (TAMRA) fluorophore with a tetrazine moiety through a polyethylene glycol (PEG4) linker. This reagent is a powerful tool for bioorthogonal chemistry, enabling the precise labeling of biomolecules in complex biological systems for advanced imaging applications. The tetrazine group reacts specifically and rapidly with strained dienophiles, such as trans-cyclooctene (TCO), via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is highly efficient under physiological conditions, requires no catalyst, and is orthogonal to native cellular processes, making it ideal for labeling proteins, nucleic acids, and other biomolecules for super-resolution microscopy techniques like Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy.[1][2][3]

The PEG4 linker enhances the water solubility of the molecule and provides spatial separation between the fluorophore and the target biomolecule, which can minimize potential steric hindrance and quenching effects.[4] These properties make **TAMRA-PEG4-Tetrazine** a valuable tool for researchers aiming to visualize cellular structures and molecular interactions with nanoscale resolution.[5]

Quantitative Data Presentation

The following tables summarize the key quantitative properties of **TAMRA-PEG4-Tetrazine** and its components, providing a basis for experimental design and comparison with other fluorescent probes.

Property	Value	References
Molecular Weight	846.9 g/mol	
Excitation Maximum (λ_{ex})	~546 - 556 nm	
Emission Maximum (λ_{em})	~572 - 580 nm	
Molar Extinction Coefficient (ϵ)	~84,000 - 95,000 M ⁻¹ cm ⁻¹ (for TAMRA)	
Quantum Yield (Φ)	~0.1 - 0.5 (for TAMRA, can be environment-dependent)	
Recommended Laser Lines	532 nm or 561 nm	

Table 1: Photophysical Properties of **TAMRA-PEG4-Tetrazine**. The exact spectral characteristics can be influenced by the local environment, pH, and conjugation state.

Parameter	STORM	STED	References
Principle	Single-molecule localization based on stochastic photoswitching of fluorophores.	Point-scanning technique that uses a depletion laser to narrow the emission spot.	
Achievable Resolution	20-50 nm laterally	30-80 nm laterally	
TAMRA Suitability	TAMRA exhibits blinking behavior suitable for dSTORM in the presence of specific imaging buffers.	TAMRA's photostability allows it to withstand the high laser intensities used for depletion.	
Photostability Requirement	High photostability is crucial to collect enough photons for precise localization before photobleaching.	Very high photostability is required to resist bleaching from the high-intensity depletion laser.	

Table 2: Comparison of **TAMRA-PEG4-Tetrazine** Suitability for STORM and STED Microscopy.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with TAMRA-PEG4-Tetrazine via Bioorthogonal Click Chemistry

This protocol describes the labeling of a protein containing a trans-cyclooctene (TCO) group with **TAMRA-PEG4-Tetrazine**.

Materials:

- TCO-modified protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

- **TAMRA-PEG4-Tetrazine**

- Anhydrous DMSO or DMF
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Desalting column (e.g., PD-10) or spin filter for purification
- Microcentrifuge tubes

Procedure:

- Preparation of **TAMRA-PEG4-Tetrazine** Stock Solution:
 - Dissolve **TAMRA-PEG4-Tetrazine** in anhydrous DMSO or DMF to a final concentration of 1-10 mM.
 - Store the stock solution at -20°C, protected from light.
- Reaction Setup:
 - In a microcentrifuge tube, mix the TCO-modified protein with the Reaction Buffer.
 - Add a 1.5 to 5-fold molar excess of the **TAMRA-PEG4-Tetrazine** stock solution to the protein solution. The optimal ratio may need to be determined empirically.
- Incubation:
 - Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. The reaction is typically very fast.
- Purification:
 - Remove unreacted **TAMRA-PEG4-Tetrazine** using a desalting column or spin filtration.
 - Equilibrate the column or filter with the desired storage buffer (e.g., PBS).
 - Collect the fractions containing the labeled protein.

- Characterization (Optional):
 - Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for TAMRA).

Protocol 2: Sample Preparation and STORM Imaging of TAMRA-PEG4-Tetrazine Labeled Cells

Materials:

- Cells cultured on #1.5 coverslips
- Fixation Buffer: 4% paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.1% Triton X-100 in PBS
- Blocking Buffer: 3% BSA in PBS
- TCO-modified antibody or other targeting molecule
- **TAMRA-PEG4-Tetrazine** labeled secondary antibody or protein
- STORM Imaging Buffer (see below)

STORM Imaging Buffer Recipe (Glycerol-based):

- Buffer A: 50 mM Tris-HCl, 10 mM NaCl, pH 8.0
- Buffer B: Buffer A with 10% (w/v) glucose
- GLOX Solution: 14 mg glucose oxidase and 50 μ L catalase in 200 μ L Buffer A
- Final Imaging Buffer (prepare fresh): 690 μ L Buffer B + 7 μ L GLOX Solution + 7 μ L 2-mercaptoethanol

Procedure:

- Cell Culture and Fixation:

- Seed cells on high-precision coverslips and culture to the desired confluency.
- Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
- Wash three times with PBS.
- Permeabilization and Blocking:
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
 - Wash three times with PBS.
 - Block with 3% BSA in PBS for 1 hour at room temperature.
- Labeling:
 - Incubate with the TCO-modified primary antibody in Blocking Buffer for 1 hour.
 - Wash three times with PBS.
 - Incubate with the **TAMRA-PEG4-Tetrazine** labeled secondary antibody or protein in Blocking Buffer for 1 hour.
 - Wash thoroughly with PBS.
- STORM Imaging:
 - Mount the coverslip on a microscope slide with a drop of freshly prepared STORM Imaging Buffer.
 - Seal the coverslip with nail polish or a suitable sealant to prevent buffer evaporation and oxygen entry.
 - Image the sample on a STORM-capable microscope. Use a 561 nm laser for excitation and a 405 nm laser for reactivation if needed.
 - Acquire a series of 10,000-40,000 frames with a typical exposure time of 20-50 ms.

Protocol 3: Sample Preparation and STED Imaging of TAMRA-PEG4-Tetrazine Labeled Cells

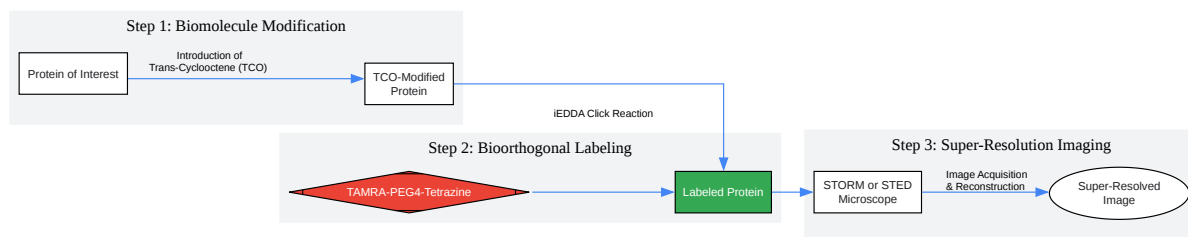
Materials:

- Same materials as for STORM sample preparation.
- STED-compatible mounting medium (e.g., ProLong Gold, or a thiodiethanol-based medium).

Procedure:

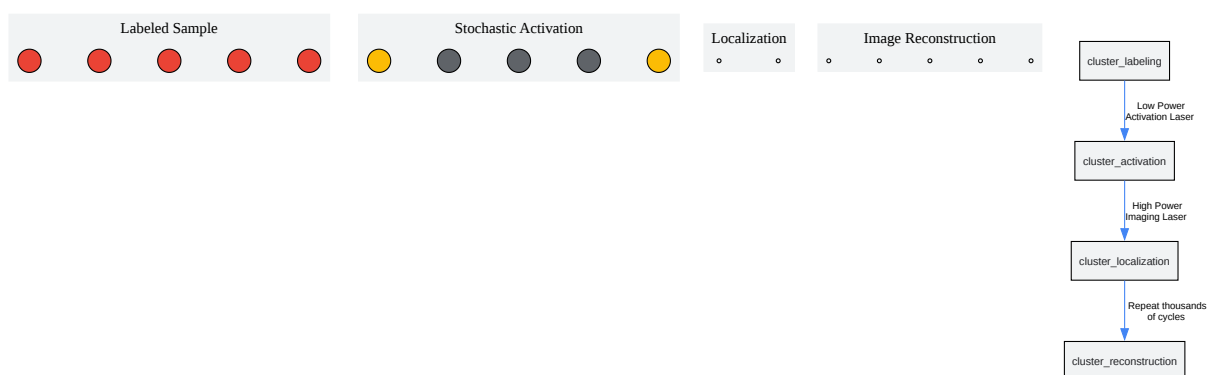
- Cell Culture, Fixation, and Labeling:
 - Follow steps 1-3 from the STORM sample preparation protocol.
- Mounting:
 - Mount the coverslip on a microscope slide using a STED-compatible mounting medium. Allow the medium to cure as per the manufacturer's instructions.
- STED Imaging:
 - Image the sample on a STED microscope.
 - Use a 561 nm laser for excitation.
 - Use a depletion laser with a wavelength in the far-red region (e.g., 775 nm) to deplete the TAMRA fluorescence.
 - Adjust the excitation and depletion laser powers to achieve the desired resolution while minimizing photobleaching.
 - Acquire images using a pixel size of 20-30 nm for optimal sampling.

Mandatory Visualization



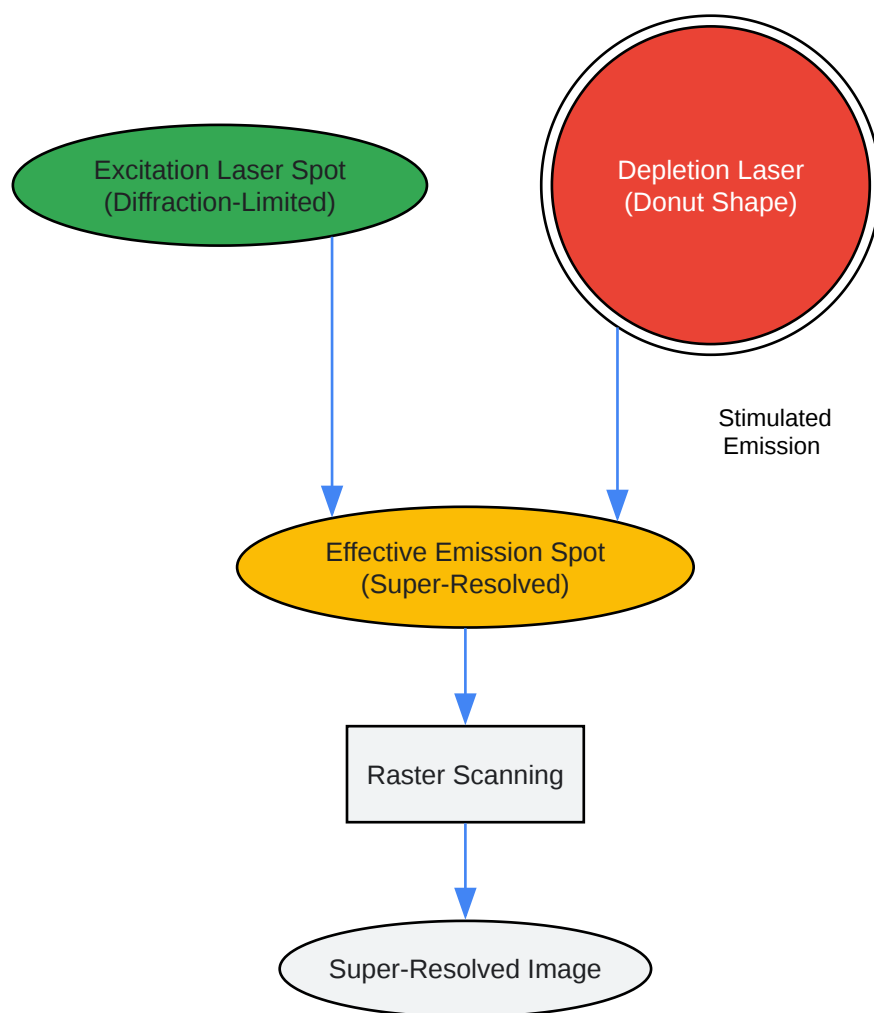
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Caption: Experimental workflow for super-resolution microscopy using **TAMRA-PEG4-Tetrazine**.



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Caption: Principle of Stochastic Optical Reconstruction Microscopy (STORM).



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Caption: Principle of Stimulated Emission Depletion (STED) Microscopy.

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